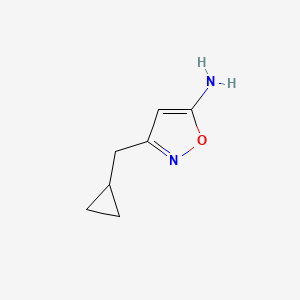![molecular formula C13H19ClN2O3 B1441799 Clorhidrato de 3-[2-(3-nitrofenoxi)etil]piperidina CAS No. 1220032-25-6](/img/structure/B1441799.png)
Clorhidrato de 3-[2-(3-nitrofenoxi)etil]piperidina
Descripción general
Descripción
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride, also known as NPEP hydrochloride, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry. It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper, or pepper .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular formula of 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is C13H19ClN2O3 and its molecular weight is 286.75 g/mol.Aplicaciones Científicas De Investigación
Farmacología
Clorhidrato de 3-[2-(3-nitrofenoxi)etil]piperidina: se ha identificado como un compuesto con posibles aplicaciones farmacológicas. Su porción piperidínica es una característica estructural común en muchos productos farmacéuticos, lo que indica su importancia en el diseño y desarrollo de fármacos . La capacidad del compuesto para interactuar con diversos objetivos biológicos puede aprovecharse para crear nuevos medicamentos.
Síntesis orgánica
En la síntesis orgánica, este compuesto sirve como un intermedio versátil. Puede someterse a diversas reacciones químicas, incluidas la ciclización y la aminación, para producir compuestos orgánicos novedosos. Su estructura es particularmente útil para la síntesis de moléculas complejas con potencial actividad en química medicinal .
Química medicinal
El derivado de piperidina es crucial en la química medicinal para la construcción de moléculas de fármacos. Está involucrado en la síntesis de compuestos que muestran actividad contra objetivos como la quinasa del linfoma anaplásico (ALK) y la quinasa del oncogén c-ros 1 (ROS1), que son importantes en la terapia del cáncer .
Ingeniería química
En ingeniería química, This compound se puede utilizar para desarrollar procesos para la producción a gran escala de productos farmacéuticos. Sus propiedades permiten su uso en la optimización de procesos y el control de calidad, lo que garantiza la fabricación eficiente de compuestos de alta pureza .
Bioquímica
Bioquímicamente, este compuesto puede utilizarse para estudiar las interacciones enzima-sustrato debido a su similitud estructural con ciertos sustratos. Esto puede proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de inhibidores enzimáticos .
Química analítica
Analíticamente, This compound puede utilizarse como compuesto estándar o de referencia en diversos métodos cromatográficos y espectroscópicos. Esto ayuda a la identificación y cuantificación de compuestos similares en mezclas complejas .
Mecanismo De Acción
The mode of action of a piperidine derivative would depend on its specific structure and the functional groups it contains. These compounds can interact with various biological targets, leading to changes in cellular processes and physiological responses .
The pharmacokinetics of a piperidine derivative, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its molecular structure, the route of administration, and the patient’s physiological condition .
The action environment of a piperidine derivative can be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the biological target .
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
3-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPRMIXHWQBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)




![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)

![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)


